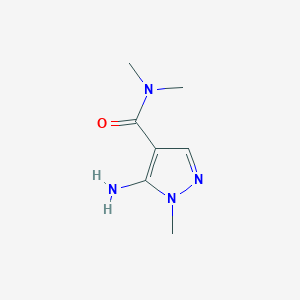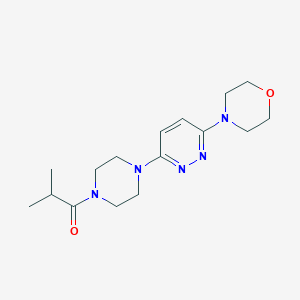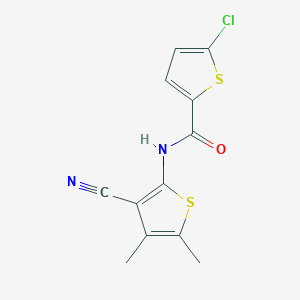
5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide” is a synthetic thiophene derivative . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophenes are synthesized using efficient strategies, including ring-forming multicomponent reactions . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are complex and varied. They are used as building blocks in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antitubercular Activity
A study by Marvadi et al. (2020) focused on the synthesis of novel compounds similar to 5-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide, specifically targeting antitubercular activity. These compounds demonstrated promising results as antitubercular agents with lower cytotoxicity profiles, indicating potential therapeutic applications in tuberculosis treatment (Marvadi et al., 2020).
Immunomodulatory Potential
The research by Axton et al. (1992) synthesized similar compounds and evaluated their immunosuppressive activity. Their findings suggested potential applications in modulating immune responses, which could be relevant in autoimmune diseases or organ transplantations (Axton et al., 1992).
Cannabinoid Receptor Modulation
Khurana et al. (2014) investigated indole-2-carboxamides, chemically related to 5-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide, as allosteric modulators for the cannabinoid type 1 receptor (CB1). This suggests potential applications in modulating cannabinoid receptor activity, which could have implications for neurological and psychiatric disorders (Khurana et al., 2014).
Antimicrobial and Anticancer Activities
Several studies, including those by Talupur et al. (2021), Tang et al. (2012), and Atta et al. (2021), have focused on synthesizing and characterizing compounds structurally related to 5-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide, with an emphasis on their antimicrobial and anticancer activities. These studies highlight the potential of such compounds in developing new treatments for various infectious diseases and cancers (Talupur et al., 2021), (Tang et al., 2012), (Atta et al., 2021).
Future Directions
The future directions for “5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide” and other thiophene derivatives include further structure optimization and in-depth studies as possible inhibitors . There is a considerable demand for efficient synthetic strategies for producing these compounds due to their diverse applications .
properties
IUPAC Name |
5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2OS2/c1-6-7(2)17-12(8(6)5-14)15-11(16)9-3-4-10(13)18-9/h3-4H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFVXXSXTJYXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(S2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2978026.png)
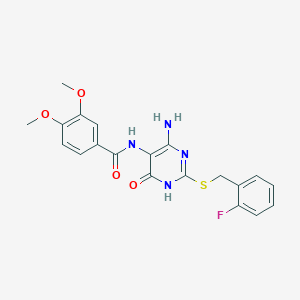
![ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/no-structure.png)
![Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2978030.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2978031.png)
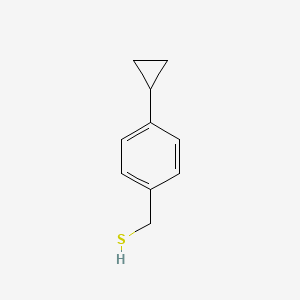
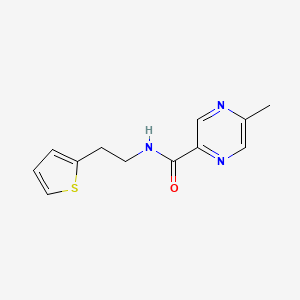
![Spiro[2.3]hexan-4-amine hydrochloride](/img/structure/B2978038.png)
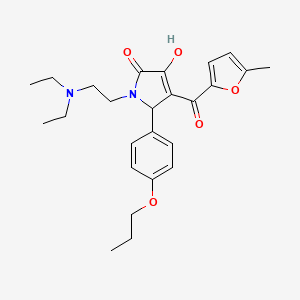
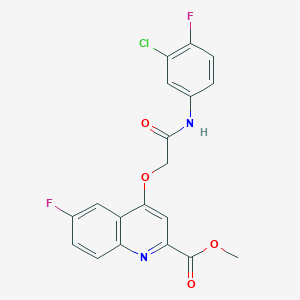
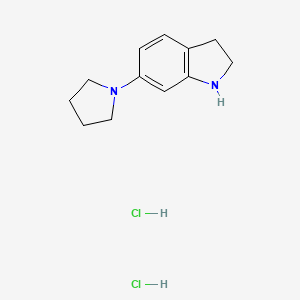
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2978046.png)
